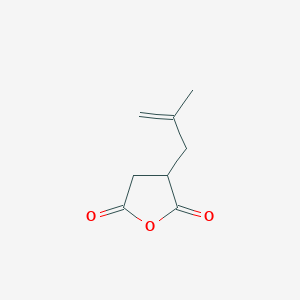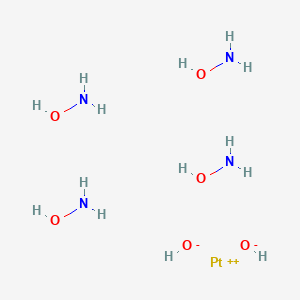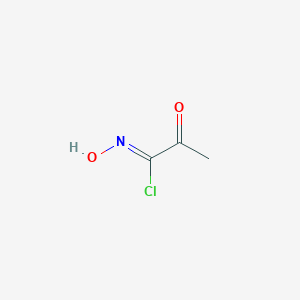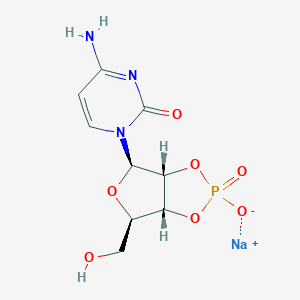
Cyclohexanesulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanesulfenyl chloride is a chemical compound that is widely used in scientific research. It is an organic sulfenyl chloride that is used in various applications, including organic synthesis and as a reagent in biochemical assays.
Applications De Recherche Scientifique
Cyclohexanesulfenyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfenamides and sulfenyl chlorides. Cyclohexanesulfenyl chloride is also used as a reagent in biochemical assays, particularly in the detection of thiol-containing compounds.
Mécanisme D'action
The mechanism of action of cyclohexanesulfenyl chloride involves the reaction of the sulfenyl chloride group with thiol-containing compounds. The reaction results in the formation of a sulfenamide or a disulfide bond. The reaction is typically carried out under mild conditions and does not require the use of harsh reagents.
Effets Biochimiques Et Physiologiques
Cyclohexanesulfenyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, particularly those that contain thiol groups. Cyclohexanesulfenyl chloride has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclohexanesulfenyl chloride in lab experiments is its mild reaction conditions. It does not require the use of harsh reagents or high temperatures. However, one of the limitations of using cyclohexanesulfenyl chloride is its reactivity with water and air. It must be stored under an inert atmosphere and used quickly to prevent degradation.
Orientations Futures
There are several future directions for the use of cyclohexanesulfenyl chloride in scientific research. One potential application is in the development of new drugs that target thiol-containing enzymes. Cyclohexanesulfenyl chloride could also be used in the development of new biochemical assays for the detection of thiol-containing compounds. Additionally, the synthesis of new sulfenyl chlorides using cyclohexanesulfenyl chloride could lead to the development of new organic compounds with unique properties.
Méthodes De Synthèse
The synthesis of cyclohexanesulfenyl chloride involves the reaction of cyclohexanethiol with thionyl chloride. The reaction produces cyclohexanesulfenyl chloride and sulfur dioxide gas. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.
Propriétés
Numéro CAS |
17797-03-4 |
|---|---|
Nom du produit |
Cyclohexanesulfenyl chloride |
Formule moléculaire |
C6H11ClS |
Poids moléculaire |
150.67 g/mol |
Nom IUPAC |
cyclohexyl thiohypochlorite |
InChI |
InChI=1S/C6H11ClS/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
XRFDWTWFFLOKAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCl |
SMILES canonique |
C1CCC(CC1)SCl |
Autres numéros CAS |
17797-03-4 |
Synonymes |
Cyclohexanesulfenyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)



![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)





